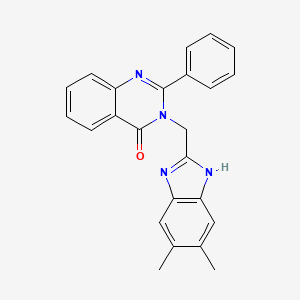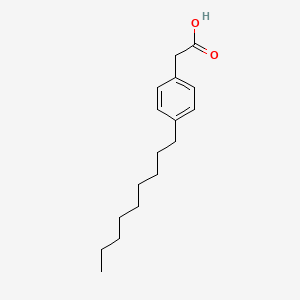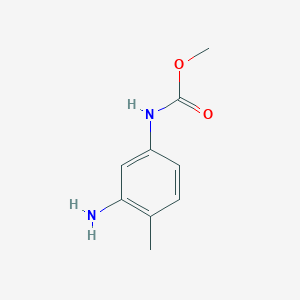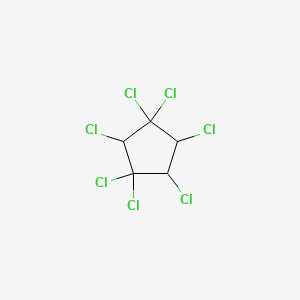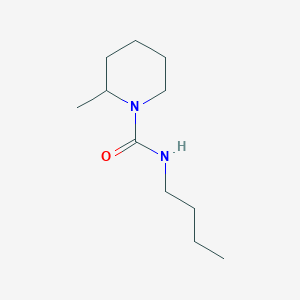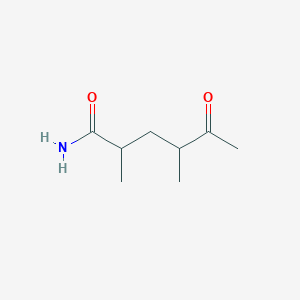
2,4-Dimethyl-5-oxohexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-5-oxohexanamide is an organic compound with the molecular formula C8H15NO2 It is a derivative of hexanamide, characterized by the presence of two methyl groups at the 2nd and 4th positions and a keto group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-oxohexanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylpentanoic acid and ammonia.
Amidation Reaction: The carboxylic acid group of 2,4-dimethylpentanoic acid is converted to an amide group through an amidation reaction with ammonia or an amine under controlled conditions.
Oxidation: The resulting amide is then subjected to oxidation to introduce the keto group at the 5th position, forming this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation and oxidation processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-5-oxohexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Substituted amides and other derivatives.
Scientific Research Applications
2,4-Dimethyl-5-oxohexanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-oxohexanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The presence of the keto and amide groups allows it to form hydrogen bonds and other interactions with target molecules, modulating their activity.
Comparison with Similar Compounds
2,4-Dimethylhexanamide: Lacks the keto group at the 5th position.
5-Oxohexanamide: Lacks the methyl groups at the 2nd and 4th positions.
2,4-Dimethyl-5-hydroxyhexanamide: Contains a hydroxyl group instead of a keto group at the 5th position.
Uniqueness: 2,4-Dimethyl-5-oxohexanamide is unique due to the combination of its structural features, including the presence of both methyl groups and a keto group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
66156-72-7 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2,4-dimethyl-5-oxohexanamide |
InChI |
InChI=1S/C8H15NO2/c1-5(7(3)10)4-6(2)8(9)11/h5-6H,4H2,1-3H3,(H2,9,11) |
InChI Key |
KWRCTXMRVADIJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)C(=O)N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


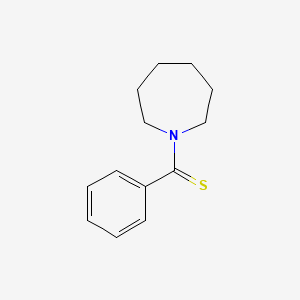
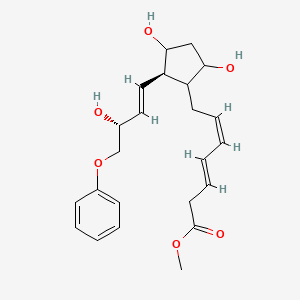
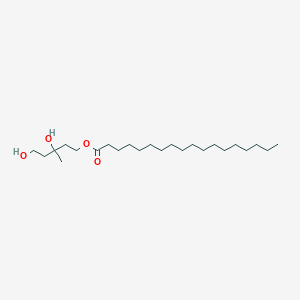
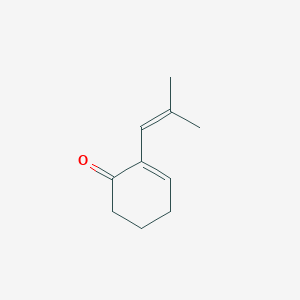
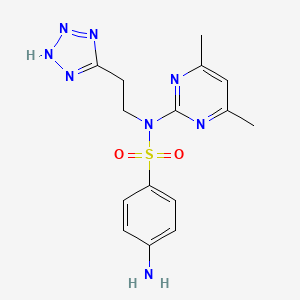
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
